Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-methoxycyclohex-1-ene structure
1-methoxycyclohex-1-ene structure
Product Name:1-methoxycyclohex-1-ene
CAS No:931-57-7
Molecular Formula:C7H12O
Molecular Weight:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264

1-methoxycyclohex-1-ene Properties

Names and Identifiers

    • Cyclohexene, 1-methoxy-
    • 1-Methoxy-1-cyclohexene
    • 1-Methoxycyclohexene
    • 1-Methoxycyclohexene Discontinued See M262395
    • 1-Cyclohexen-1-ylmethylether
    • 1-methoxy-cyclohexen
    • 2,3,4,5-Tetrahydroanisole
    • cyclohexanone enol methyl ether
    • Cyclohexanone methyl enol ether
    • Cyclohexene,1-methoxy
    • cyclohexenyl methyl ether
    • Ether,1-cyclohexen-1-ylmethyl
    • methoxycyclohexene
    • methyl 1-cyclohexenyl ether
    • 1-Methoxycyclohexene (ACI)
    • Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexen-1-yl methyl ether
    • 1-methoxycyclohex-1-ene
    • D87534
    • FT-0671204
    • InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
    • 1-methoxy-cyclohexene
    • A22412
    • 931-57-7
    • Discontinued See M262395
    • MFCD00060822
    • DTXSID70239269
    • Discontinued See M262395'
    • NS00122132
    • EN300-93083
    • SCHEMBL46404
    • AKOS006272959
    • Ether, 1-cyclohexen-1-yl methyl
    • DB-023685
    • CHEBI:230282
    • DTXCID40161760
    • MDL: MFCD00060822
    • InChIKey: HZFQGYWRFABYSR-UHFFFAOYSA-N
    • Inchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
    • SMILES: O(C)C1CCCCC=1

Computed Properties

  • Exact Mass: 112.088815g/mol
  • Surface Charge: 0
  • XLogP3: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 112.088815g/mol
  • Monoisotopic Mass: 112.088815g/mol
  • Topological Polar Surface Area: 9.2Ų
  • Heavy Atom Count: 8
  • Complexity: 94.6
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • LogP: 2.09070
  • PSA: 9.23000
  • Boiling Point: 165.3±19.0 °C at 760 mmHg
  • Vapor Pressure: 2.5±0.3 mmHg at 25°C
  • Flash Point: 44.7±17.2 °C
  • Density: 0.9±0.1 g/cm3

1-methoxycyclohex-1-ene Security Information

1-methoxycyclohex-1-ene Customs Data

  • HS CODE:2909209000
  • Customs Data:

    China Customs Code:

    2909209000

    Overview:

    2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-methoxycyclohex-1-ene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-93083-0.05g
1-methoxycyclohex-1-ene
931-57-7 95%
0.05g
$714.0 2024-05-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2022-09-02

1-methoxycyclohex-1-ene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
The Peterson olefination reaction
Ager, David J., Organic Reactions (Hoboken, 1990, 38,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate ;  18 h, 150 °C; 150 °C → 180 °C
Reference
High resolution positive chemical amplification resist materials
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Organic transformations via metal silane reagents: syntheses of vinyl ethers from dimethyl ketals and pentacarbonyl(trimethylsilyl)manganese
Marsi, Marianne; Gladysz, J. A., Tetrahedron Letters, 1982, 23(6), 631-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
General method for the synthesis of enol ethers (vinyl ethers) from acetals
Gassman, Paul G.; Burns, Stephen J., Journal of Organic Chemistry, 1988, 53(23), 5574-6

Synthetic Circuit 5

Reaction Conditions
Reference
Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction
Lessard, Jean; Mondon, Martine; Touchard, Daniel, Canadian Journal of Chemistry, 1981, 59(2), 431-50

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Reference
An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction
Shishido, Kozo; Hiroya, Kou; Ueno, Yutaka; Fukumoto, Keiichiro; Kametani, Tetsuji; et al, Journal of the Chemical Society, 1986, (5), 829-36

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 1 h, rt
Reference
Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 13.3 kPa, 240 °C
Reference
Synthesis of 1-methoxycyclohexene
Zhang, Shijie; Dai, Liyan; Wang, Xiaozhong; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 379-380

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ;  -78 °C
Reference
Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation
Ma, Yun; Algera, Russell F.; Woltornist, Ryan A.; Collum, David B., Journal of Organic Chemistry, 2019, 84(17), 10860-10869

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography
Wahl, H., Optik (Jena, 1974, 39(5), 585-8

Synthetic Circuit 11

Reaction Conditions
Reference
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; Martinez Alvarez, Roberto; Arranz Aguirre, Juan; Subramanian, Lakshminarayanapuram R., Journal of the Chemical Society, 1986, (9), 1595-8

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis of vinyl and dienyl ethers
Nazarov, I. N.; Makin, S. M.; Kruptsov, B. K.; Mironov, V. A., Zhurnal Obshchei Khimii, 1959, 29, 111-17

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
Formation of enol ethers by alkylation of ketones
Heiszwolf, G. J.; Kloosterziel, H., Chemical Communications (London), 1966, (2),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphoric acid ;  12 h, reflux
Reference
Alkoxysilanes. XVI. Reaction of tetraalkoxysilanes with ketones
Voronkov, M. G.; Rabkina, S. M., Zhurnal Obshchei Khimii, 1961, 31, 1259-65

Synthetic Circuit 15

Reaction Conditions
Reference
Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides
Kropp, Paul J.; McNeely, Steven A.; Davis, Robert Drummond, Journal of the American Chemical Society, 1983, 105(23), 6907-15

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium pyrophosphate
Reference
Reaction of organic azides with unsaturated compounds. X. Esters of N-(arylsulfonyl) carboximidic acids
Semenov, V. P.; Ogloblin, K. A., Zhurnal Organicheskoi Khimii, 1988, 24(11), 2389-97

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
Reference
Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system
Vedernikov, Andrei N.; Sayakhov, Marat D.; Solomonov, Boris N., Mendeleev Communications, 1997, (5), 205-206

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity
Marcune, Benjamin F.; Karady, Sandor; Reider, Paul J.; Miller, Ross A.; Biba, Mirlinda; et al, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  2 h, rt
Reference
Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application
, China, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation
Vil', Vera A.; Gorlov, Evgenii S.; Bityukov, Oleg V.; Barsegyan, Yana A.; Romanova, Yulia E.; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

1-methoxycyclohex-1-ene Raw materials

1-methoxycyclohex-1-ene Preparation Products

1-methoxycyclohex-1-ene Related Literature

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.amadischem.com/
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/
Hebei Ganmiao New material Technology Co., LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.